molecular formula C15H13FN2O2S B2663018 1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole CAS No. 663929-31-5

1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2663018
CAS No.: 663929-31-5
M. Wt: 304.34
InChI Key: UNKDVEMMDGKRJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole ( 663929-31-5) is a synthetic benzimidazole derivative of high interest in medicinal chemistry research. With a molecular formula of C 15 H 13 FN 2 O 2 S and a molecular weight of 304.34, this compound features a benzimidazole core substituted with a 2-fluorobenzyl group at the 1-position and a methylsulfonyl group at the 2-position . The benzimidazole scaffold is a privileged structure in drug discovery due to its resemblance to naturally occurring nucleotides, which allows it to interact with various biopolymers in living systems . While specific biological data for this compound is not fully established, its structural components are associated with a wide spectrum of pharmacological activities. The benzo[d]imidazole core is a well-known pharmacophore present in numerous therapeutic agents, including antifungals, antimicrobials, and anticancer drugs . The methylsulfonyl group is a common moiety in bioactive molecules that can influence electronic properties and binding affinity. Researchers are exploring such derivatives primarily for their potential in developing new anti-infective agents . Benzimidazole-based compounds have shown promising activity against challenging pathogens like Staphylococcus aureus (including MRSA strains) and Mycobacterium smegmatis , with some analogs demonstrating potent antibiofilm properties . This makes this compound a valuable intermediate for synthesizing novel compounds to address the growing problem of antimicrobial resistance. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-2-methylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S/c1-21(19,20)15-17-13-8-4-5-9-14(13)18(15)10-11-6-2-3-7-12(11)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKDVEMMDGKRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl chloride and 2-methylsulfonylbenzimidazole.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

    Purification: The product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Pharmacological Applications

1. GABA-A Receptor Modulation
One of the significant applications of benzo[d]imidazole derivatives, including 1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole, is their role as positive allosteric modulators (PAMs) of the GABA-A receptor. Recent studies indicate that compounds in this class can enhance the receptor's activity, potentially leading to therapeutic effects in treating neurological disorders such as anxiety and epilepsy. The structural modifications made to these compounds have shown improved metabolic stability and reduced hepatotoxicity, making them promising candidates for further development .

2. Antimicrobial Activity
Research has also highlighted the antimicrobial properties of benzimidazole derivatives. These compounds exhibit activity against a range of pathogens, which positions them as potential agents for treating infections caused by resistant bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function, although specific studies on this compound are still limited .

3. Anticancer Properties
Benzimidazole derivatives have been investigated for their anticancer potential. They can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival. The specific efficacy of this compound in cancer models remains an area for future research but aligns with the broader findings related to benzimidazole scaffolds .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step processes that allow for specific modifications at various positions on the benzimidazole ring. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties. For instance, alterations in the methylsulfonyl group or the fluorobenzyl moiety can significantly impact biological activity and metabolic stability .

Case Studies

Case Study 1: GABA-A Receptor Modulation
In a study focusing on GABA-A receptor PAMs, a series of benzimidazole derivatives were synthesized and evaluated for their ability to modulate receptor activity. Compounds similar to this compound showed enhanced binding affinity and selectivity towards the α1/γ2 interface of the receptor, indicating their potential as therapeutic agents for anxiety disorders .

Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of various benzimidazole derivatives against clinical isolates of resistant bacteria. Compounds with structural similarities to this compound demonstrated significant inhibitory effects on bacterial growth, suggesting that further exploration could lead to new antibiotic therapies .

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.

    Chemical Reactions: It may act as a catalyst or intermediate in various chemical reactions, facilitating the formation of desired products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole with structurally related benzimidazole derivatives:

Compound Name Substituents Key Features Biological Activity/Application Reference
Target Compound N1: 2-Fluorobenzyl; C2: Methylsulfonyl Enhanced lipophilicity, metabolic stability Potential anticancer/antimicrobial
1-(2-(Methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole N1: Pyrimidin-4-yl; C2: Methylsulfonyl Pyrimidine linker for kinase inhibition (e.g., V600EBRAF) Anticancer (BRAF inhibition)
Lansoprazole N1: Pyridinylmethyl; C2: Trifluoroethoxysulfonyl Proton pump inhibitor (PPI) Gastroesophageal reflux disease
2-(4-Fluorophenyl)-1H-benzo[d]imidazole C2: 4-Fluorophenyl; No N1 substitution Direct fluorophenyl attachment for GABA-A receptor binding Anxiolytic/sedative (zolpidem-like)
1-Methyl-2-(methylthio)-1H-benzo[d]imidazole N1: Methyl; C2: Methylthio Thioether group prone to oxidation; less stable than sulfonyl analogs Intermediate for further derivatization
5-Chloro-2-[(3-methylsulfonylindol-1-yl)methyl]-1-(3-methylsulfonylpropyl)benzimidazole N1: 3-Methylsulfonylpropyl; C2: Chlorine and indole-methyl groups Dual sulfonyl groups for enhanced solubility and target affinity Anticancer (HepG2 inhibition)

Key Observations:

  • N1 Substitution : The 2-fluorobenzyl group in the target compound provides steric bulk and hydrophobic interactions compared to smaller substituents like methyl or pyrimidinyl groups. This may enhance binding to hydrophobic pockets in target proteins .
  • C2 Functionalization : Methylsulfonyl groups (as in the target compound and lansoprazole) improve stability and acidity compared to methylthio or thiol groups, which are susceptible to metabolic oxidation .
  • Biological Activity : Compounds with pyrimidine linkers (e.g., 1-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole) show kinase inhibitory effects, while PPIs like lansoprazole target proton pumps. The target compound’s fluorobenzyl group may confer unique receptor selectivity, though empirical data are needed .

Pharmacological Potential

  • Anticancer Activity : Methylsulfonyl-bearing benzimidazoles (e.g., compounds in and ) inhibit cancer cell proliferation by targeting kinases or DNA topoisomerases. The fluorobenzyl group in the target compound may enhance tumor penetration .
  • Antimicrobial Activity : Benzimidazoles with electron-withdrawing groups (e.g., sulfonyl, halogen) disrupt microbial enzyme function. The target compound’s fluorine atom could improve Gram-negative bacterial uptake .
  • Neuroactive Potential: Fluorinated benzimidazoles (e.g., 2-(4-fluorophenyl)-1H-benzo[d]imidazole) show GABA-A receptor modulation, suggesting the target compound could be optimized for CNS applications .

Biological Activity

1-(2-Fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H13_{13}FN2_2O2_2
  • Molecular Weight : 256.27 g/mol
  • CAS Number : 309938-27-0

This compound is primarily investigated for its role as a modulator of the GABA-A receptor. Recent studies have identified similar benzimidazole derivatives as positive allosteric modulators (PAMs) that enhance the receptor's activity without directly activating it. The interaction with the α1/γ2 interface of the GABA-A receptor is crucial for its pharmacological effects, particularly in neurological disorders .

Neurological Implications

Research indicates that compounds within the benzimidazole class, including this compound, exhibit promising neuropharmacological properties. They may help in managing conditions such as anxiety and epilepsy by modulating GABAergic transmission.

Metabolic Stability

A significant aspect of this compound's biological activity is its metabolic stability. Studies have shown that benzimidazole derivatives often have improved metabolic profiles compared to traditional drugs like alpidem, which undergo rapid biotransformation leading to hepatotoxicity. For instance, a study demonstrated that certain derivatives retained over 90% of their parent compound after incubation with human liver microsomes (HLMs), indicating lower susceptibility to metabolic degradation .

Study 1: GABA-A Receptor Modulation

In a comparative study, several benzimidazole derivatives were evaluated for their ability to act as PAMs at the GABA-A receptor. The results indicated that compounds similar to this compound showed enhanced interaction with the receptor's allosteric sites, contributing to increased efficacy and reduced side effects compared to existing treatments .

Study 2: Neurotoxicity Assessment

Another investigation focused on the neurotoxic potential of various benzimidazole derivatives using differentiated neuroblastoma cells. The MTT assay revealed that these compounds had minimal cytotoxic effects even at higher concentrations, suggesting a favorable safety profile for therapeutic use .

Data Tables

Compound NameCAS NumberMolecular Weight% Parent Compound Remaining (after 120 min)
AlpidemNot ApplicableNot Applicable38.60%
This compound309938-27-0256.27 g/mol>90%

Q & A

Q. What are the common synthetic routes for preparing 1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole and its derivatives?

The synthesis of benzo[d]imidazole derivatives typically involves condensation reactions between o-phenylenediamine derivatives and carbonyl-containing reagents under acidic or catalytic conditions. For example:

  • Stepwise substitution : Introduce the 2-fluorobenzyl group via nucleophilic substitution or alkylation reactions, followed by sulfonylation using methylsulfonyl chloride in the presence of a base (e.g., NaOH) to install the methylsulfonyl moiety .
  • One-pot synthesis : Utilize multi-component reactions in solvents like DMSO or ethanol, with catalysts such as POCl₃ or H₂SO₄, to streamline the formation of the benzimidazole core and subsequent functionalization .
  • Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How are benzo[d]imidazole derivatives characterized to confirm structural integrity and purity?

Key characterization methods include:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Verify substitution patterns (e.g., 2-fluorobenzyl protons at δ 4.8–5.2 ppm, methylsulfonyl at δ 3.1–3.3 ppm) .
    • IR spectroscopy : Identify functional groups (e.g., S=O stretching at 1150–1300 cm⁻¹ for sulfonyl groups) .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₂F₃N₂O₂S requires exact mass matching) .
  • Physical properties : Melting point analysis (e.g., 209–211°C for similar derivatives) and TLC (Rf values in hexane/ethyl acetate systems) .

Q. What solvent systems and reaction conditions optimize yields for benzo[d]imidazole functionalization?

  • Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance nucleophilic substitution for fluorobenzyl groups, while ethanol/water mixtures aid in cyclization .
  • Catalysts : NaOH or K₂CO₃ facilitates deprotonation during sulfonylation .
  • Temperature : Reactions often proceed at 80–120°C for 6–24 hours, monitored by TLC .

Advanced Research Questions

Q. What computational methods predict the biological activity and binding interactions of this compound?

  • Density Functional Theory (DFT) : B3LYP/6-31G* calculations optimize geometry and analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to correlate substituent effects with reactivity .
  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets like EGFR, with docking scores validated against experimental IC₅₀ values (e.g., derivatives showing ≤10 µM activity in cytotoxicity assays) .
  • ADMET prediction : SwissADME or pkCSM models assess pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) to prioritize candidates .

Q. How does the substitution pattern influence electronic properties and biological activity?

  • Electron-withdrawing groups (EWGs) : The 2-fluorobenzyl group enhances electrophilicity, improving interactions with hydrophobic enzyme pockets. Methylsulfonyl boosts solubility and hydrogen-bonding capacity .
  • Structure-activity relationships (SAR) : Derivatives with para-substituted aryl groups (e.g., 4-F, 4-Cl) show higher EGFR inhibition (IC₅₀ = 2.1–8.7 µM) compared to ortho/meta analogs .
  • Contradictions : Some studies report reduced activity with bulkier substituents (e.g., 4-Br) due to steric hindrance, necessitating comparative assays .

Q. What strategies resolve contradictions in biological activity data among analogs?

  • Comparative assays : Replicate studies under standardized conditions (e.g., MTT assays at 48-hour incubation) to minimize variability .
  • Meta-analysis : Cross-reference datasets from multiple sources (e.g., PubChem, ChEMBL) to identify outliers or assay-specific artifacts .
  • Mechanistic studies : Use CRISPR-edited cell lines or isoform-specific kinase assays to isolate target effects (e.g., EGFR vs. HER2 selectivity) .

Q. How can synthetic byproducts or tautomeric forms complicate characterization?

  • Byproduct identification : LC-MS or GC-MS detects impurities (e.g., unreacted o-phenylenediamine or over-sulfonylated species) .
  • Tautomerism : Benzo[d]imidazole derivatives may exhibit prototropic tautomerism, resolved via variable-temperature NMR or X-ray crystallography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.